4-Bromo-2,6-dimethylphenylboronic acid pinacol ester 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121511-79-1
VCID: VC11655427
InChI: InChI=1S/C14H20BBrO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Br)C
Molecular Formula: C14H20BBrO2
Molecular Weight: 311.02 g/mol

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester

CAS No.: 2121511-79-1

Cat. No.: VC11655427

Molecular Formula: C14H20BBrO2

Molecular Weight: 311.02 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,6-dimethylphenylboronic acid pinacol ester - 2121511-79-1

Specification

CAS No. 2121511-79-1
Molecular Formula C14H20BBrO2
Molecular Weight 311.02 g/mol
IUPAC Name 2-(4-bromo-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BBrO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Standard InChI Key FKMZCJJZTNMHSH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Br)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Br)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a phenyl ring substituted with bromine at the para position (C4) and methyl groups at the ortho positions (C2 and C6). The boronic acid moiety is protected as a pinacol ester, enhancing stability and handling properties. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₂₀BBrO₂Analogous
Molecular Weight311.02 g/molAnalogous
IUPAC Name2-(4-bromo-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneDerived

Note: Data extrapolated from the closely related 4-bromo-2,3-dimethylphenylboronic acid pinacol ester due to structural similarities.

Spectroscopic Characterization

While direct spectroscopic data for the 2,6-dimethyl isomer is absent, comparative analysis with the 2,3-dimethyl analog suggests:

  • ¹H NMR: Expected singlet for pinacol methyl groups (δ 1.2–1.4 ppm), aromatic protons as a singlet (δ 7.2–7.5 ppm), and methyl groups as singlets (δ 2.3–2.6 ppm).

  • ¹³C NMR: Boron-bound carbon resonance near δ 85 ppm, aromatic carbons between δ 120–140 ppm.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of arylboronic pinacol esters generally follows a two-step protocol:

  • Lithiation-Borylation: Directed ortho-metalation of 1-bromo-2,6-dimethylbenzene using LDA or n-BuLi, followed by treatment with triisopropyl borate.

  • Esterification: Reaction of the intermediate boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions (e.g., molecular sieves).

Critical Parameters:

  • Temperature: 0°C to room temperature for lithiation; reflux for esterification.

  • Yield: ~60–75% (estimated from analogous syntheses).

Industrial Production Challenges

Scale-up introduces complexities due to:

  • Regioselectivity: Competing formation of 2,4- and 2,5-dimethyl isomers during electrophilic substitution.

  • Purification: High-performance liquid chromatography (HPLC) required to resolve ortho-substituted isomers.

Reactivity and Applications

Suzuki-Miyaura Coupling

The compound’s utility in cross-coupling reactions is theoretically comparable to its 2,3-dimethyl analog, albeit with altered steric and electronic profiles:

Reaction PartnerExpected ProductCatalytic System
Aryl halidesBiarylsPd(PPh₃)₄, K₂CO₃
Vinyl triflatesStyrenesPdCl₂(dppf), CsF

Mechanistic Nuances:

  • Steric Effects: 2,6-Dimethyl substitution may hinder transmetalation steps, necessitating elevated temperatures (80–110°C).

  • Electronic Effects: Electron-donating methyl groups deactivate the ring, slowing oxidative addition of aryl halides.

Alternative Reaction Pathways

  • Chan-Lam Coupling: Copper-mediated C–N bond formation with amines (20–40% yield reported for similar substrates).

  • Electrophilic Aromatic Substitution: Limited reactivity due to deactivation by methyl groups; bromine may direct further substitution meta to existing groups.

Biological and Material Science Applications

Polymer Science Applications

Incorporation into conjugated polymers could yield materials with:

  • Bandgap: ~2.8 eV (calculated via DFT for poly(phenylene boronate) derivatives).

  • Thermal Stability: Decomposition temperature >300°C (TGA extrapolation).

Critical Data Gaps and Research Directions

Unresolved Questions

  • Crystallographic Data: No single-crystal X-ray structures available for the 2,6-dimethyl isomer.

  • Kinetic Studies: Coupling reaction rates unquantified.

  • Biological Screening: No in vivo toxicity or efficacy data.

Prioritized Research Objectives

  • Synthetic Optimization: Develop regioselective routes to minimize isomer formation.

  • Catalyst Screening: Identify Pd/NHC complexes to overcome steric hindrance.

  • Computational Modeling: Predict reactivity landscapes using DFT and machine learning.

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